Gemcadiol

Description

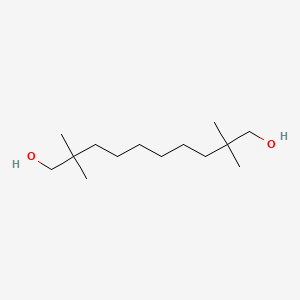

Structure

3D Structure

Properties

CAS No. |

35449-36-6 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

2,2,9,9-tetramethyldecane-1,10-diol |

InChI |

InChI=1S/C14H30O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h15-16H,5-12H2,1-4H3 |

InChI Key |

DJKWDKJYFYUEBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCCC(C)(C)CO)CO |

Appearance |

Solid powder |

Other CAS No. |

35449-36-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gemcadiol; Gemcadiolum; Gemcadiolum [INN-Latin]; Gemcadiol [USAN:INN]. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gemfibrozil on Lipid Metabolism

Note: Initial searches for "Gemcadiol" did not yield relevant results in the context of lipid metabolism. It is highly probable that this term is a misspelling of Gemfibrozil , a well-established lipid-regulating agent. This guide will focus on the mechanism of action of Gemfibrozil.

Executive Summary

Gemfibrozil is a fibric acid derivative primarily used to treat hyperlipidemia, especially hypertriglyceridemia.[1][2][3] Its core mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear transcription factor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism.[2][4] Activation of PPARα by Gemfibrozil leads to a cascade of downstream effects, including increased lipolysis of triglyceride-rich lipoproteins, decreased hepatic production of Very-Low-Density Lipoprotein (VLDL), and increased synthesis of High-Density Lipoprotein (HDL) associated apolipoproteins. This comprehensive guide details the molecular pathways, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visualizations of the key mechanisms.

Core Mechanism of Action: PPARα Activation

The primary molecular target of Gemfibrozil is the nuclear receptor PPARα. PPARs are ligand-activated transcription factors that, upon binding to a ligand like Gemfibrozil, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of Gemfibrozil-mediated PPARα activation include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a critical enzyme that hydrolyzes triglycerides within circulating VLDL and chylomicrons, facilitating the delivery of fatty acids to peripheral tissues. Some studies have shown a significant increase in postheparin extra-hepatic LPL activity by as much as 25% following Gemfibrozil treatment. However, other studies suggest that in some patient populations, the primary effect on triglycerides is through decreased hepatic VLDL secretion rather than a direct, significant change in LPL activity in adipose tissue or muscle.

-

Decreased Apolipoprotein C-III (ApoC-III) Synthesis: PPARα activation transcriptionally represses the gene encoding ApoC-III, a protein that inhibits LPL activity. By reducing ApoC-III levels, Gemfibrozil further enhances the clearance of triglyceride-rich particles.

-

Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) Synthesis: Gemfibrozil stimulates the hepatic production of ApoA-I and ApoA-II, the major protein components of HDL. This leads to an increase in circulating HDL cholesterol (HDL-C) levels.

-

Enhanced Fatty Acid Oxidation: PPARα activation upregulates genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle. This reduces the availability of fatty acids for triglyceride synthesis.

-

Reduced Hepatic VLDL Production: By inhibiting peripheral lipolysis and decreasing the hepatic uptake of free fatty acids, Gemfibrozil reduces the liver's production of triglycerides. It also inhibits the synthesis of Apolipoprotein B (ApoB), the primary carrier of VLDL, further decreasing VLDL production.

Figure 1: Gemfibrozil's PPARα-mediated signaling pathway in lipid metabolism.

Quantitative Data on Lipid Profile Modulation

Clinical studies have consistently demonstrated the efficacy of Gemfibrozil in improving lipid profiles, particularly in patients with hypertriglyceridemia. The table below summarizes key quantitative findings from various studies.

| Parameter | Baseline Condition | Dosage | Duration | % Change from Baseline | Reference |

| Triglycerides | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↓ 54% | |

| Hypertriglyceridemia | 1200 mg/day | 6 weeks | ↓ 46% | ||

| Hyperlipidemia | 1200 mg/day | 24 months | ↓ 45.6% | ||

| Low HDL-C | 1200 mg/day | 1 year | ↓ 31% | ||

| Isolated Low HDL-C | 1200 mg/day | 3 months | ↓ 38% | ||

| HDL Cholesterol | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 36% | |

| Hyperlipidemia | 1200 mg/day | 24 months | ↑ 32.3% | ||

| Low HDL-C | 1200 mg/day | 1 year | ↑ 6% | ||

| Isolated Low HDL-C | 1200 mg/day | 3 months | ↑ 9.2% | ||

| LDL Cholesterol | Hyperlipidemia | 1200 mg/day | 24 months | ↓ 11.4% | |

| Low HDL-C | 1200 mg/day | 1 year | No significant difference | ||

| VLDL Cholesterol | Hyperlipidemia | 1200 mg/day | 24 months | ↓ 45.9% | |

| Chronic Renal Failure | 1200 mg/day | 28 weeks | ↓ ~50% | ||

| Apolipoprotein A-I | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 29% | |

| Apolipoprotein A-II | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 38% | |

| Apo AI Synthesis Rate | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 27% | |

| Apo AII Synthesis Rate | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 34% |

Key Experimental Protocols

The mechanisms of Gemfibrozil have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate the PPARα receptor.

-

Objective: To measure the dose-dependent activation of PPARα by Gemfibrozil.

-

Cell Line: Mammalian cells (e.g., COS-7, HEK293) are commonly used. These cells are engineered to express the human PPARα receptor.

-

Methodology:

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human PPARα gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

-

Treatment: Transfected cells are treated with varying concentrations of Gemfibrozil (or a vehicle control, e.g., DMSO). A known PPARα agonist is used as a positive control.

-

Lysis and Luminescence Reading: After an incubation period (typically 24 hours), cells are lysed. Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The "fold activation" is calculated by comparing the normalized luciferase activity in Gemfibrozil-treated cells to that in vehicle-treated cells.

-

Figure 2: Experimental workflow for a PPARα luciferase reporter assay.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This method is used to quantify changes in the mRNA levels of PPARα target genes (e.g., LPL, ApoA-I, ApoC-III) following Gemfibrozil treatment.

-

Objective: To determine if Gemfibrozil treatment alters the transcription of key lipid metabolism genes.

-

Model System: Can be performed on cultured cells (e.g., HepG2 human hepatoma cells) or tissue samples (e.g., liver) from animal models treated with Gemfibrozil.

-

Methodology:

-

Treatment: Cells or animals are treated with Gemfibrozil or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable extraction kit. The quality and quantity of RNA are assessed (e.g., via spectrophotometry).

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., LPL, APOA1) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or probe.

-

Data Analysis: The cycle threshold (Ct) values are determined. The expression of the target gene is normalized to the reference gene (ΔCt). The change in expression relative to the control group is calculated using the ΔΔCt method.

-

In Vivo Lipid Profile Analysis in Animal Models

This protocol is used to assess the overall effect of Gemfibrozil on circulating lipid levels in a living organism.

-

Objective: To measure changes in plasma triglycerides, total cholesterol, HDL-C, and LDL-C in response to Gemfibrozil administration.

-

Model System: Rodent models, such as rats or mice, often fed a high-fat diet to induce dyslipidemia.

-

Methodology:

-

Acclimatization and Baseline: Animals are acclimatized and baseline blood samples are collected after a fasting period.

-

Treatment: Animals are randomly assigned to a control group (vehicle) or a treatment group (Gemfibrozil, administered orally, e.g., via gavage or in feed).

-

Blood Collection: Blood samples are collected at specified time points throughout the study. Plasma is separated by centrifugation.

-

Lipid Measurement: Plasma levels of triglycerides, total cholesterol, and HDL-C are measured using commercially available enzymatic colorimetric assay kits.

-

LDL-C Calculation: LDL-C is often calculated using the Friedewald equation (if triglycerides are <400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).

-

Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to compare lipid levels between the control and treatment groups.

-

Conclusion

The mechanism of action of Gemfibrozil on lipid metabolism is centered on its function as a PPARα agonist. By activating this nuclear receptor, Gemfibrozil orchestrates a multi-faceted response that enhances the catabolism of triglyceride-rich lipoproteins and increases HDL-C levels. This leads to a significant reduction in plasma triglycerides and a beneficial increase in HDL cholesterol, making it an effective therapy for specific dyslipidemias. The experimental protocols detailed herein provide a framework for the continued investigation of fibrates and other PPARα-modulating compounds in the field of lipid research and drug development.

References

Gemcadiol and the PPAR-alpha Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcadiol, a lipid-regulating agent, exerts its effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha). This nuclear receptor plays a pivotal role in the transcriptional regulation of genes involved in fatty acid metabolism, thereby influencing lipid and lipoprotein levels. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the PPAR-alpha signaling pathway. While quantitative data for this compound's direct molecular interactions are limited in contemporary literature, this guide leverages data from its close structural and functional analog, Gemfibrozil, to elucidate the fundamental biochemical and cellular processes. This document details the PPAR-alpha activation cascade, from ligand binding and receptor dimerization to the recruitment of coactivators and subsequent modulation of target gene expression. Furthermore, it outlines key experimental protocols for investigating these interactions and presents available preclinical data for this compound.

Introduction to this compound and PPAR-alpha

This compound is a lipid-regulating drug belonging to the fibrate class of compounds.[1] Fibrates are known to modulate plasma lipid levels by activating PPARs.[2] The primary target of this compound and other fibrates for their lipid-lowering effects is PPAR-alpha, a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3]

PPAR-alpha activation leads to a cascade of events that ultimately increases the catabolism of fatty acids and modifies lipoprotein metabolism. This includes the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis, leading to a reduction in circulating triglycerides.

The PPAR-alpha Signaling Pathway

The activation of PPAR-alpha by a ligand like this compound initiates a series of molecular events that lead to the regulation of gene expression. This pathway can be broadly divided into the following steps:

-

Ligand Binding: this compound, as a PPAR-alpha agonist, binds to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change in the PPAR-alpha protein.

-

Heterodimerization: The ligand-bound PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPAR-alpha/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Coactivator Recruitment: The conformational change induced by ligand binding facilitates the dissociation of corepressors and the recruitment of coactivator proteins.

-

Transcriptional Activation: The recruited coactivator complex then activates the transcriptional machinery, leading to an increase in the expression of target genes.

Quantitative Data

Direct quantitative data on the binding affinity and activation potential of this compound for PPAR-alpha is scarce in publicly available literature. However, data from its close analog, Gemfibrozil, provides valuable insights into the expected quantitative parameters.

Table 1: In Vitro Activity of Gemfibrozil on PPAR-alpha

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | Not explicitly found for Gemfibrozil. Described as having lower affinity compared to other fibrates.[4] | N/A | [4] |

| EC50 for Coactivator Recruitment (CBP) | Higher than other fibrates, indicating partial agonism. | FRET | |

| EC50 for Coactivator Recruitment (PGC-1) | Higher than other fibrates, indicating partial agonism. | FRET | |

| EC50 for Coactivator Recruitment (SRC-1) | Higher than other fibrates, indicating partial agonism. | FRET |

Table 2: Effect of Gemfibrozil on PPAR-alpha Target Gene Expression in SMMC-7721 cells

| Target Gene | Function | Fold Change (mRNA) | Reference |

| CPT2 | Fatty acid transport into mitochondria | Increased | |

| ACOX1 | Peroxisomal beta-oxidation | Increased | |

| HADHA | Mitochondrial beta-oxidation | Increased | |

| CPT1A | Fatty acid transport into mitochondria | No significant change in one study, slight increase in another |

Experimental Protocols

PPAR-alpha Reporter Gene Assay

This assay is a common method to screen for and characterize PPAR-alpha agonists.

Detailed Methodology:

-

Cell Culture: Maintain a suitable cell line, such as human hepatoma (HepG2) cells, in appropriate growth medium.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for human PPAR-alpha.

-

A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., firefly luciferase).

-

An internal control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Treatment: After transfection, seed the cells into multi-well plates and treat with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24 to 48 hours to allow for gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of a ligand to promote the interaction between PPAR-alpha and a specific coactivator peptide.

Detailed Methodology:

-

Reagents:

-

Recombinant PPAR-alpha Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., Terbium cryptate).

-

A peptide corresponding to the LXXLL motif of a coactivator (e.g., PGC-1α, SRC-1, CBP) tagged with an acceptor fluorophore (e.g., d2).

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the tagged PPAR-alpha LBD, the tagged coactivator peptide, and different concentrations of this compound.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

-

Measurement: Excite the donor fluorophore at the appropriate wavelength and measure the emission from both the donor and the acceptor fluorophores.

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. An increase in this ratio indicates proximity of the donor and acceptor, signifying coactivator recruitment. Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for coactivator recruitment.

Animal Studies for Lipid Profile Analysis

Preclinical animal studies are essential to evaluate the in vivo efficacy of lipid-regulating agents.

Detailed Methodology:

-

Animal Model: Utilize a relevant animal model for dyslipidemia, such as high-fat diet-induced obese rats or mice.

-

Treatment Groups: Divide the animals into groups, including a control group receiving a vehicle and treatment groups receiving different doses of this compound.

-

Administration: Administer this compound orally (e.g., by gavage) daily for a specified period (e.g., 4-12 weeks).

-

Sample Collection: At the end of the study, collect blood samples for lipid analysis and liver tissue for histological and gene expression analysis.

-

Lipid Profile Analysis: Measure plasma levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic assays.

-

Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of PPAR-alpha target genes (e.g., CPT1A, ACOX1).

-

Histology: Prepare liver sections and perform histological staining (e.g., H&E, Oil Red O) to assess liver morphology and lipid accumulation.

Preclinical Findings with this compound

Preclinical studies have demonstrated this compound's effects on the liver and lipid metabolism, consistent with PPAR-alpha activation.

Table 3: Summary of Preclinical Effects of this compound in Animal Models

| Species | Duration | Dose (mg/kg/day) | Key Findings | Reference |

| Rat | 13 or 52 weeks | 30 - 300 | Decreased blood cholesterol, increased liver weight, hepatocyte hypertrophy, and peroxisome proliferation. | |

| Dog | up to 52 weeks | 25 - 300 | Elevated serum alanine aminotransferase (females only), microscopic cytoplasmic vacuolation in hepatocytes. | |

| Monkey | 13 weeks | 25 - 300 | Slightly decreased serum cholesterol. |

The observation of peroxisome proliferation in rats is a classic indicator of PPAR-alpha activation.

Conclusion

This compound functions as a lipid-regulating agent through the activation of the PPAR-alpha signaling pathway. While specific quantitative data on its direct interaction with PPAR-alpha are not extensively available, the well-documented effects of the structurally similar compound, Gemfibrozil, provide a strong basis for understanding its molecular mechanism of action. This compound's ability to induce peroxisome proliferation and alter lipid profiles in preclinical animal models further supports its role as a PPAR-alpha agonist. The experimental protocols detailed in this guide provide a framework for further investigation into the specific molecular interactions and downstream effects of this compound and other novel PPAR-alpha modulators.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]

- 3. Activity profile of gemfibrozil on the major plasma lipoprotein parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellular Targets of Gemcadiol (Gemcabene) in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcadiol, now more commonly known as gemcabene, is a lipid-lowering agent with a pleiotropic mechanism of action primarily centered on the liver. It has demonstrated efficacy in reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and markers of inflammation, positioning it as a potential therapeutic for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the known cellular targets of gemcabene in hepatocytes, detailing its impact on lipid synthesis, apolipoprotein regulation, and inflammatory pathways. The information presented herein is a synthesis of preclinical and clinical research findings, intended to inform further investigation and drug development efforts in the field of metabolic and liver diseases.

Introduction

Gemcabene is a small molecule, 6,6'-oxybis(2,2-dimethylhexanoic acid) monocalcium salt, that has been investigated for its lipid-modifying and anti-inflammatory properties.[1] Unlike other classes of lipid-lowering drugs, such as statins or fibrates, gemcabene exhibits a unique combination of mechanisms that collectively contribute to its therapeutic potential in cardiometabolic and liver diseases. Its primary site of action is the hepatocyte, where it modulates key pathways involved in lipid homeostasis and the inflammatory response.

Core Mechanisms of Action in Hepatocytes

Gemcabene's effects in hepatocytes can be categorized into three main areas: inhibition of lipid synthesis, downregulation of apolipoprotein C-III (ApoC-III), and suppression of inflammatory signaling. A crucial finding from multiple studies is that gemcabene's actions are not mediated through direct activation or antagonism of peroxisome proliferator-activated receptors (PPARs), distinguishing it from fibrate drugs.[2]

Inhibition of Hepatic Lipid Synthesis

Gemcabene has been shown to inhibit the de novo synthesis of both cholesterol and triglycerides in hepatocytes.[3][4] This is achieved through the modulation of key enzymes in these biosynthetic pathways.

-

Cholesterol Synthesis: While the precise molecular interactions are still under investigation, early studies indicated that gemcabene inhibits the incorporation of 14C-acetate into cholesterol, suggesting an upstream effect in the cholesterol synthesis pathway.[1]

-

Triglyceride Synthesis: Gemcabene also reduces the synthesis of triglycerides in the liver. Preclinical studies in rat hepatocytes have demonstrated a significant reduction in triglyceride synthesis. Furthermore, gemcabene has been shown to downregulate the hepatic mRNA expression of acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis, a precursor for triglyceride formation.

Downregulation of Apolipoprotein C-III (ApoC-III)

A pivotal mechanism of gemcabene's triglyceride-lowering effect is the reduction of hepatic ApoC-III mRNA expression. ApoC-III is a key protein that inhibits lipoprotein lipase (LPL) and hepatic lipase, thereby impairing the clearance of triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL). By reducing ApoC-III synthesis in hepatocytes, gemcabene enhances the catabolism of VLDL, leading to a decrease in plasma triglyceride levels.

Anti-Inflammatory Effects

Gemcabene exhibits significant anti-inflammatory properties within the liver. This is primarily achieved through the transcriptional downregulation of C-reactive protein (CRP), a key acute-phase inflammatory marker produced by hepatocytes.

-

Inhibition of CRP Transcription: In human hepatoma cells, gemcabene inhibits the interleukin-6 (IL-6) and interleukin-1β (IL-1β) induced transcription of the CRP gene. This effect is mediated by interfering with the binding of the transcription factors CCAAT/enhancer-binding protein delta (C/EBP-δ) and nuclear factor-kappa B (NF-κB) to the CRP promoter.

-

Downregulation of Chemokine Receptors: Preclinical studies in a mouse model of NASH have shown that gemcabene significantly downregulates the hepatic mRNA expression of the chemokine receptors CCR2 and CCR5. These receptors are critically involved in the recruitment of macrophages to the liver, a key step in the progression of liver inflammation and fibrosis.

Quantitative Data on Gemcabene's Effects

The following tables summarize the quantitative effects of gemcabene observed in various preclinical and clinical studies.

Table 1: In Vitro Effects of Gemcabene on Inflammatory Markers in Human Hepatoma Cells

| Cell Line | Treatment | Target | Effect | Concentration | Reference |

| PLC/PRF/5 | IL-6 + IL-1β | CRP Production | ~70% inhibition | 2 mM | |

| PLC/PRF/5 | IL-6 | CRP Promoter Activity | >50% inhibition | 2 mM |

Table 2: In Vivo Effects of Gemcabene on Hepatic Gene Expression in a NASH Mouse Model

| Gene Category | Downregulated Genes | Reference |

| Inflammation | TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB | |

| Lipogenesis & Lipid Modulation | ApoC-III, ACC1 | |

| Fibrosis | TIMP-1, MMP-2 |

Table 3: Clinical Effects of Gemcabene on Plasma hsCRP

| Study Population | Dosage | Median % Reduction in hsCRP | p-value vs. Placebo | Reference |

| Hypercholesterolemic Patients | 600 mg/day | 41.5% | 0.0070 | |

| Hypercholesterolemic Patients | 900 mg/day | 35.3% | 0.0018 |

Signaling Pathways and Experimental Workflows

Signaling Pathway for CRP Downregulation

The following diagram illustrates the proposed mechanism by which gemcabene inhibits cytokine-induced CRP gene transcription in hepatocytes.

Caption: Gemcabene inhibits CRP transcription in hepatocytes.

Experimental Workflow for Luciferase Reporter Assay

This diagram outlines a typical workflow for assessing the effect of gemcabene on CRP promoter activity using a luciferase reporter assay.

Caption: Luciferase assay workflow for CRP promoter activity.

Detailed Experimental Protocols

Cell Culture and Treatment for CRP Assay

-

Cell Line: Human hepatoma cells, such as PLC/PRF/5 or HepG2, are commonly used.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.

-

Gemcabene Preparation: Gemcabene is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations.

-

Treatment Protocol: Confluent cell monolayers are washed and then pre-incubated with medium containing various concentrations of gemcabene for a specified period (e.g., 1-2 hours). Subsequently, the medium is replaced with fresh medium containing both gemcabene and the cytokine stimulants (e.g., 10 ng/mL IL-6 and 1 ng/mL IL-1β). The cells are then incubated for 24 hours before the supernatant is collected for CRP measurement.

Luciferase Reporter Assay for CRP Promoter Activity

-

Plasmid Construct: A reporter plasmid containing the human CRP promoter region upstream of a luciferase gene is used.

-

Transfection: Hepatoma cells are transfected with the CRP promoter-luciferase construct using a suitable transfection reagent. A co-transfection with a β-galactosidase expression plasmid can be performed for normalization of transfection efficiency.

-

Treatment and Stimulation: Following transfection and an overnight recovery period, the cells are pre-treated with gemcabene and then stimulated with cytokines as described above.

-

Luciferase Activity Measurement: After the 24-hour incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. The β-galactosidase activity is also measured for normalization.

In Vivo Studies in NASH Mouse Model

-

Animal Model: The STAM™ model of NASH is a commonly used model where diabetic mice are fed a high-fat diet to induce the progression of NAFLD to NASH and fibrosis.

-

Drug Administration: Gemcabene is administered to the mice, typically via oral gavage, at various doses for a specified duration.

-

Endpoints: At the end of the study, plasma and liver tissues are collected. Plasma is analyzed for lipid profiles and liver enzymes. Liver tissue is used for histological analysis (to assess NAFLD activity score and fibrosis) and for gene expression analysis (e.g., via RT-qPCR or RNA-seq) to evaluate the expression of genes related to inflammation, lipogenesis, and fibrosis.

Conclusion

Gemcabene presents a novel, multi-pronged approach to targeting the pathophysiological processes in hepatocytes that contribute to dyslipidemia and the progression of NAFLD and NASH. Its ability to inhibit lipid synthesis, reduce the pro-atherogenic and triglyceride-elevating protein ApoC-III, and suppress key inflammatory pathways, all independent of direct PPAR activation, makes it a unique therapeutic candidate. The data summarized in this guide provide a solid foundation for its mechanism of action. Further research to fully elucidate the upstream signaling events and the direct molecular binding partners of gemcabene within hepatocytes will be crucial for optimizing its therapeutic application and for the development of next-generation therapies for metabolic liver diseases.

References

- 1. Gemcabene downregulates inflammatory, lipid-altering and cell-signaling genes in the STAM™ model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Review of the Randomized Controlled Trials of Gemcabene and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Model-based Development of Gemcabene, a New Lipid-altering Agent | Certara [certara.com.cn]

Gemcadiol's Effect on Triglyceride Synthesis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcadiol, a lipid-regulating agent, has demonstrated efficacy in modulating plasma triglyceride levels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its impact on the intricate pathways of triglyceride synthesis. Drawing upon preclinical data and the well-established pharmacology of its structural analog, Gemfibrozil, this document elucidates the molecular targets and signaling cascades influenced by this compound. The guide details the central role of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation in mediating the triglyceride-lowering effects of this class of compounds. Furthermore, it explores the downstream consequences on key lipogenic enzymes and transcription factors, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Experimental protocols for key assays and quantitative data from relevant studies are presented to provide a practical resource for researchers in the field of lipid metabolism and drug development.

Introduction to this compound and Triglyceride Metabolism

This compound is a lipid-regulating compound that has been investigated for its potential to manage dyslipidemia, particularly hypertriglyceridemia. Elevated plasma triglyceride levels are an independent risk factor for cardiovascular disease and a hallmark of various metabolic disorders. The synthesis of triglycerides, primarily in the liver, is a complex and tightly regulated process. Understanding the molecular pathways governing triglyceride synthesis is crucial for the development of effective therapeutic interventions.

The biosynthesis of triglycerides involves the esterification of three fatty acid molecules to a glycerol backbone. This process is dependent on the availability of fatty acids, which can be derived from either circulating free fatty acids or de novo lipogenesis (DNL), and glycerol-3-phosphate, which is primarily produced during glycolysis. The key regulatory steps in DNL are catalyzed by the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). The expression of the genes encoding these and other lipogenic enzymes is largely controlled by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Proposed Mechanism of Action of this compound

While direct molecular studies on this compound are limited, its structural similarity to Gemfibrozil, a well-characterized fibrate, strongly suggests a shared mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in the regulation of lipid and glucose metabolism.

Activation of PPARα by ligands such as this compound is proposed to initiate a cascade of events that ultimately leads to a reduction in plasma triglyceride levels. The primary mechanisms include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is an enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by peripheral tissues.

-

Decreased Hepatic VLDL Production: this compound is thought to reduce the synthesis and secretion of VLDL particles from the liver. This is partly achieved by inhibiting the activity of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.

-

Reduced Apolipoprotein C-III (ApoC-III) Levels: PPARα activation can lead to a decrease in the production of ApoC-III, a protein that inhibits LPL activity. By reducing ApoC-III levels, this compound may further enhance the clearance of triglyceride-rich lipoproteins.

Signaling Pathways Modulated by this compound

The triglyceride-lowering effects of this compound are mediated through the modulation of complex signaling networks that control lipogenesis.

The PPARα Signaling Pathway

As a PPARα agonist, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Figure 1: PPARα Signaling Pathway Activation by this compound.

Regulation of the SREBP-1c Pathway

SREBP-1c is a master transcriptional regulator of de novo lipogenesis. Its expression and activity are stimulated by insulin and liver X receptor (LXR). Emerging evidence suggests a crosstalk between PPARα and the SREBP-1c pathway. PPARα activation has been shown to suppress the LXR-SREBP-1c signaling axis, thereby downregulating the expression of lipogenic genes.[1] This provides a direct mechanism by which this compound may inhibit triglyceride synthesis.

Figure 2: Proposed Regulation of the SREBP-1c Pathway by this compound.

Quantitative Data on Triglyceride Reduction

| Drug | Dosage | Study Population | Baseline Triglycerides (mg/dL) | % Reduction in Triglycerides | Reference |

| Gemfibrozil | 1200 mg/day | Hypertriglyceridemic patients | >250 | 49.5% | [2] |

| Gemfibrozil | 1200 mg/day | Patients with NIDDM | - | 30.4% | [3] |

| Gemfibrozil | 1200 mg/day | Hyperlipoproteinaemia patients | Elevated | ~50% | [4] |

Experimental Protocols

This section outlines general methodologies for key experiments relevant to studying the effects of compounds like this compound on triglyceride synthesis.

Measurement of Triglyceride Content in Hepatocytes

Objective: To quantify the intracellular triglyceride content in liver cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Lipid Extraction: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract total lipids using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Triglyceride Quantification: Separate the lipid classes by thin-layer chromatography (TLC) or use a commercial colorimetric or fluorometric assay kit to specifically quantify the triglyceride content. The assay usually involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a coupled reaction that produces a detectable signal.

-

Data Analysis: Normalize the triglyceride content to the total protein concentration of the cell lysate.

Quantification of Lipogenic Gene Expression by RT-qPCR

Objective: To measure the effect of this compound on the mRNA expression levels of key lipogenic genes such as SREBP-1c, ACC, and FAS.

Methodology:

-

Cell Culture and Treatment: Treat hepatocytes with this compound as described above.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes (SREBP-1c, ACC, FAS) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mechanisms of intrahepatic triglyceride accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Gemfibrozil as a lipid lowering compound in hyperlipoproteinaemia. A placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Gemcabene in Lipid Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcabene (formerly known as CI-1027 and potentially referred to as Gemcadiol) is an investigational small molecule drug candidate with a multifaceted mechanism of action targeting lipid metabolism and inflammation. Developed for the treatment of various lipid disorders, including hypercholesterolemia and hypertriglyceridemia, Gemcabene has demonstrated efficacy in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the pharmacodynamics of Gemcabene, with a focus on its molecular mechanisms, quantitative effects on lipid parameters, and detailed methodologies of key experimental studies.

Mechanism of Action

Gemcabene exerts its lipid-lowering and anti-inflammatory effects through a combination of mechanisms primarily centered in the liver.

1. Inhibition of Hepatic Lipid Synthesis: Gemcabene has been shown to inhibit the incorporation of ¹⁴C-acetate into hepatocytes, a key step in the de novo synthesis of both fatty acids and cholesterol.[1] This foundational mechanism contributes to the overall reduction in the pool of lipids available for lipoprotein assembly.

2. Regulation of Apolipoprotein C-III (apoC-III) and VLDL Clearance: A crucial aspect of Gemcabene's pharmacodynamics is its ability to reduce the hepatic messenger RNA (mRNA) levels of apolipoprotein C-III (apoC-III).[1] ApoC-III is a key inhibitor of lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By downregulating apoC-III, Gemcabene enhances the clearance of VLDL from the circulation.[1]

3. Anti-Inflammatory Effects via C-Reactive Protein (CRP) Downregulation: Beyond its lipid-modifying properties, Gemcabene exhibits significant anti-inflammatory activity by reducing levels of high-sensitivity C-reactive protein (hsCRP), a key marker of systemic inflammation and a predictor of cardiovascular risk.[2][3] This effect is mediated by a transcriptional downregulation of the CRP gene. In human hepatoma cells, Gemcabene inhibits the interleukin-6 (IL-6) and interleukin-1β (IL-1β) induced production of CRP. Mechanistic studies have revealed that Gemcabene interferes with the binding of the transcription factors CCAAT/enhancer-binding protein delta (C/EBP-δ) and nuclear factor kappa B (NF-κB) to the CRP promoter, thereby suppressing its transcription.

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data from Key Studies

The following tables summarize the quantitative effects of Gemcabene on key lipid and inflammatory biomarkers from notable preclinical and clinical studies.

Table 1: Clinical Efficacy of Gemcabene in Homozygous Familial Hypercholesterolemia (HoFH) - COBALT-1 Trial

| Dose of Gemcabene | Duration | Mean Percent Change from Baseline in LDL-C | p-value |

| 300 mg/day | 4 weeks | -26% | 0.004 |

| 600 mg/day | 8 weeks | -30% | 0.001 |

| 900 mg/day | 12 weeks | -29% | 0.001 |

Data from the COBALT-1 open-label, dose-escalating study in eight patients with HoFH on stable lipid-lowering therapy.

Table 2: Effect of Gemcabene on hsCRP in Hypercholesterolemic Patients (Phase 2 Trial)

| Treatment | Median Percent Reduction in hsCRP |

| Placebo | 9.4% |

| Gemcabene 300 mg (monotherapy) | 25.8% |

| Gemcabene 600 mg (monotherapy) | 41.5% |

| Gemcabene 900 mg (monotherapy) | 35.3% |

| Gemcabene 300 mg + Atorvastatin | Additional 16% reduction vs. Atorvastatin alone |

| Gemcabene 600 mg + Atorvastatin | Additional 23% reduction vs. Atorvastatin alone |

| Gemcabene 900 mg + Atorvastatin | Additional 28% reduction vs. Atorvastatin alone |

Data from an 8-week, double-blind, placebo-controlled, Phase 2 study.

Experimental Protocols

In Vitro Study: CRP Production in Human Hepatoma Cells

Objective: To investigate the effect of Gemcabene on cytokine-induced CRP production in a human liver cell line.

Cell Line: Human hepatoma PLC/PRF/5 (Alexander) cells.

Methodology:

-

Cell Culture: Alexander cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin sulfate, and 100 U/mL penicillin G. For CRP assays, cells were seeded in 96-well plates at a density of 12,000 cells per well and grown for 5 days.

-

Differentiation: The evening before the experiment, cells were treated with 10 nM dexamethasone to induce a differentiated state. The medium was then changed to MEM with 0.2% Bovine Serum Albumin (BSA).

-

Treatment: Cells were pre-incubated with varying concentrations of Gemcabene for 24 hours. The final concentration of the vehicle (DMSO) was 1%.

-

Induction of CRP Production: After pre-incubation, fresh media containing Gemcabene and a combination of IL-6 (final concentration 30 ng/mL) and IL-1β (final concentration 1 ng/mL) were added to the wells.

-

Incubation and Analysis: Cells were incubated for an additional 24 hours at 37°C. The culture medium was then collected, and CRP levels were measured using a specific immunoassay.

Preclinical In Vivo Study: STAM™ Model of Non-Alcoholic Steatohepatitis (NASH)

Objective: To evaluate the effect of Gemcabene on hepatic inflammation, lipogenesis, and fibrosis in a murine model of NASH.

Animal Model: STAM™ mice. This model is established by administering a low dose of streptozotocin to two-day-old neonatal C57BL/6 male mice, followed by feeding a high-fat/high-calorie (HFC) diet from 4 weeks of age. This protocol induces a pathological progression from steatosis to steatohepatitis, fibrosis, and eventually hepatocellular carcinoma, mimicking human NASH.

Methodology:

-

Induction of NASH: As described above, neonatal male C57BL/6 mice were injected with streptozotocin and subsequently fed an HFC diet.

-

Treatment: Gemcabene was administered to the STAM™ mice. The specific dosage and duration of treatment were evaluated to assess changes in plasma and hepatic markers.

-

Assessments:

-

Plasma Analysis: Blood samples were collected to measure lipid parameters and inflammatory markers.

-

Histological Analysis: Liver tissues were collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning (components of the NAFLD Activity Score - NAS), and fibrosis.

-

mRNA Expression Analysis: Hepatic tissue was analyzed by quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of genes involved in inflammation (e.g., TNF-α, MCP-1, NF-κB), lipogenesis (e.g., ApoC-III, ACC1), and fibrosis (e.g., TIMP-1, MMP-2).

-

Clinical Trial: COBALT-1 Study in Homozygous Familial Hypercholesterolemia (HoFH)

Objective: To assess the efficacy, safety, and tolerability of Gemcabene as an add-on therapy in patients with HoFH.

Study Design: An open-label, dose-escalating, Phase 2b trial.

Patient Population: Eight adult patients with a genetic or clinical diagnosis of HoFH who were on stable, maximally tolerated lipid-lowering therapy.

Methodology:

-

Inclusion Criteria: Patients with a confirmed diagnosis of HoFH and a fasting LDL-C level >130 mg/dL while on stable lipid-lowering therapy for at least 4 weeks.

-

Treatment Regimen: Patients received once-daily oral doses of Gemcabene in a sequential, escalating manner:

-

Weeks 1-4: 300 mg/day

-

Weeks 5-8: 600 mg/day

-

Weeks 9-12: 900 mg/day Patients continued their background lipid-lowering therapies throughout the study.

-

-

Endpoints:

-

Primary Endpoint: Percent change in LDL-C from baseline at weeks 4, 8, and 12.

-

Secondary Endpoints: Percent change from baseline in other lipid parameters (non-HDL-C, total cholesterol, triglycerides, ApoB) and hsCRP at the same time points.

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, electrocardiograms, and physical examinations.

Conclusion

Gemcabene is a promising lipid-lowering and anti-inflammatory agent with a unique, multi-faceted mechanism of action. Its ability to inhibit lipid synthesis, enhance VLDL clearance through apoC-III reduction, and suppress inflammation via CRP downregulation provides a strong rationale for its development in the management of complex lipid disorders. The quantitative data from both preclinical and clinical studies support its efficacy in reducing LDL-C, triglycerides, and hsCRP. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of Gemcabene's pharmacodynamic profile. Further research and larger clinical trials are warranted to fully elucidate its therapeutic potential and long-term safety in patients with dyslipidemia.

References

- 1. Gemphire Announces Interim LDL-C Lowering Data From COBALT-1 Phase 2b Clinical Trial [clinicalleader.com]

- 2. Gemcabene downregulates inflammatory, lipid-altering and cell-signaling genes in the STAM™ model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gemcabene, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of Gemfibrozil (Fibrates)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analogues of Gemfibrozil, a class of drugs known as fibrates. The initial query for "Gemcadiol" is presumed to refer to Gemfibrozil, a well-established lipid-lowering agent, due to phonetic similarity and the absence of "this compound" in the scientific literature. This document delves into the quantitative analysis of fibrate activity, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Fibrates

Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., triglycerides and cholesterol) in the blood. They are particularly effective at lowering high triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. The pharmacological effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.

Quantitative Data on Fibrate Activity

The efficacy of fibrates and their analogues is determined by their ability to bind to and activate PPARα, leading to downstream effects on lipid metabolism. The following tables summarize key quantitative data for prominent fibrate drugs.

Table 1: PPARα Activation by Common Fibrates

| Compound | EC50 for PPARα Activation (µM) | Efficacy (% of maximum) |

| Bezafibrate | 30.4 | 93.6 |

| Fenofibric Acid | 9.47 | 104 |

| Gemfibrozil | 0.23 mM (low affinity) | Partial Agonist |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect in vitro. A lower EC50 value denotes a higher potency. Fenofibric acid is the active metabolite of the prodrug fenofibrate.[1] Gemfibrozil is considered a low-affinity ligand for PPARα.[2]

Table 2: Effects of Fibrates on Plasma Lipid Profiles (from Meta-Analysis of Randomized Controlled Trials)

| Fibrate | Change in Triglycerides (%) | Change in HDL Cholesterol (%) |

| Bezafibrate | -20 to -50 | +10 to +20 |

| Fenofibrate | -20 to -50 | +10 to +20 |

| Gemfibrozil | -31 | +6 |

Data represents typical ranges of effects observed in clinical trials.[3] The Helsinki Heart Study showed gemfibrozil reduced plasma triglycerides by 35% and increased HDL by 11%.[2]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of fibrate analogues.

PPARα Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the PPARα receptor.

Principle: A cell line is genetically engineered to express the human PPARα receptor and a reporter gene (e.g., luciferase) that is under the control of a PPARα-responsive promoter. When a compound activates PPARα, the receptor binds to the promoter and drives the expression of the reporter gene. The amount of reporter protein produced (measured, for example, by light output for luciferase) is proportional to the level of PPARα activation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HepG2, COS-7) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human PPARα cDNA.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

-

-

A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Prepare serial dilutions of the test compounds (fibrates and analogues) in the cell culture medium.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist).

-

-

Luciferase Assay:

-

After incubation, lyse the cells to release the cellular contents.

-

Add the appropriate luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. If a normalization control is used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the PPARα-driven luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 and maximal efficacy for each compound.

-

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the activity of LPL, an enzyme that is upregulated by PPARα activation and plays a crucial role in triglyceride hydrolysis.

Principle: A fluorogenic substrate that mimics a triglyceride is used. In its native state, the substrate is non-fluorescent. When cleaved by LPL, a fluorescent product is released. The rate of increase in fluorescence is proportional to the LPL activity.

Detailed Protocol:

-

Sample Preparation:

-

Collect plasma or tissue homogenates from subjects or experimental animals treated with fibrate analogues or a control.

-

If measuring post-heparin LPL activity, inject heparin intravenously before blood collection to release LPL from the endothelial surface into the circulation.

-

-

Assay Reaction:

-

Prepare a reaction buffer containing the fluorogenic LPL substrate.

-

Add the plasma sample or tissue homogenate to the reaction buffer in a multi-well plate.

-

Incubate the plate at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence over time.

-

Compare the LPL activity in samples from treated groups to that of the control group to determine the effect of the fibrate analogue.

-

Quantification of Plasma Lipids

This involves the measurement of triglyceride and HDL cholesterol levels in plasma.

Principle: Enzymatic colorimetric assays are commonly used for the routine quantification of plasma lipids. For more detailed analysis, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be employed.

Detailed Protocol (Enzymatic Colorimetric Method):

-

Sample Collection:

-

Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

-

-

Triglyceride Measurement:

-

Use a commercial enzymatic assay kit.

-

The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

-

The glycerol is then converted through a series of enzymatic reactions to produce a colored or fluorescent product.

-

Measure the absorbance or fluorescence at the specified wavelength.

-

Calculate the triglyceride concentration based on a standard curve.

-

-

HDL Cholesterol Measurement:

-

Use a commercial assay kit.

-

The assay involves the precipitation of non-HDL lipoproteins (LDL and VLDL).

-

The cholesterol content in the remaining HDL fraction is then measured enzymatically, similar to the triglyceride assay.

-

Calculate the HDL cholesterol concentration from a standard curve.

-

Synthesis of a Fibrate Analogue (Fenofibrate)

The following is a representative protocol for the synthesis of fenofibrate, a widely used fibrate.

Principle: The synthesis of fenofibrate typically involves the esterification of fenofibric acid with isopropanol. Fenofibric acid itself can be synthesized from 4-chloro-4'-hydroxybenzophenone.

Detailed Protocol:

-

Synthesis of Fenofibric Acid:

-

React 4-chloro-4'-hydroxybenzophenone with a mixture of acetone and chloroform in an alkaline medium (Bargellini reaction) to produce 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid).[4]

-

-

Esterification to Fenofibrate:

-

Dissolve fenofibric acid in a suitable solvent such as dimethyl sulfoxide.

-

Add a base, such as potassium carbonate, to form the potassium salt of fenofibric acid.

-

Add an isopropyl halide, such as 2-bromopropane, to the reaction mixture.

-

Heat the mixture to reflux to facilitate the nucleophilic substitution reaction, forming fenofibrate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the fenofibrate into an organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to obtain pure fenofibrate.

-

Visualization of Pathways and Workflows

PPARα Signaling Pathway in Lipid Metabolism

The following diagram illustrates the mechanism of action of fibrates through the PPARα signaling pathway. Fibrates enter the cell and bind to PPARα. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.

Caption: PPARα signaling pathway activated by fibrates.

Drug Discovery Workflow for Fibrate Analogues

The following diagram outlines a typical workflow for the discovery and development of novel fibrate analogues targeting PPARα.

Caption: A typical drug discovery workflow for fibrate analogues.

Conclusion

The fibrate class of drugs, structural and functional analogues of Gemfibrozil, represent a cornerstone in the management of dyslipidemia. Their mechanism of action via PPARα activation is well-characterized, and a variety of in vitro and in vivo assays are available to assess the efficacy of novel analogues. The continued investigation into the structure-activity relationships of fibrates holds promise for the development of next-generation lipid-lowering therapies with improved efficacy and safety profiles.

References

- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

Preclinical Profile of Gemcadiol: A Technical Overview for Hypertriglyceridemia Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical efficacy data for Gemcadiol (also known as CI-720) in the context of hypertriglyceridemia is limited. This guide summarizes the available toxicological findings with lipid-lowering observations and extrapolates a potential mechanism of action and experimental framework based on its classification as a fibric acid derivative. The detailed experimental protocols and signaling pathways are presented as representative examples used in the preclinical assessment of such compounds.

Executive Summary

This compound is a lipid-regulating agent that has undergone preclinical toxicology studies. While specific efficacy studies on hypertriglyceridemia are not extensively published, existing data indicates its potential to modulate lipid metabolism. This document provides a comprehensive overview of the available preclinical toxicology data for this compound, a hypothesized mechanism of action centering on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation, and detailed experimental protocols and workflows relevant to the preclinical evaluation of anti-hypertriglyceridemic agents.

Preclinical Toxicology and Lipid-Regulating Effects of this compound

A key preclinical study by Fitzgerald et al. (1986) provides the most substantial data on the effects of this compound in various animal models. The primary focus of this study was toxicology, but it also reported on the compound's lipid-regulating properties.

Data Presentation: Summary of Preclinical Toxicology Findings

| Species | Duration | Dosage (mg/kg/day) | Key Findings | Lipid-Related Observations |

| Rat | 13 or 52 weeks | 30 - 300 | Reversible food intake suppression and weight gain inhibition, slight anemia, reversible decreases in glucose, increases in alkaline phosphatase and blood urea nitrogen, increased liver weights with hepatocyte hypertrophy and peroxisome proliferation, mild renal tubular dilatation (52 weeks). | Decreased blood cholesterol. |

| Dog | Up to 52 weeks | 25 - 300 | Better tolerated than in rats. Elevated serum alanine aminotransferase (females only), microscopic cytoplasmic vacuolation and hyaline body formation in the liver. | Not specified in detail. |

| Monkey | 13 weeks | 25 - 300 | Slightly increased serum creatine phosphokinase. | Slightly decreased serum cholesterol. |

| Rat & Rabbit | Teratology Studies | N/A | No teratogenic response. | N/A |

Note: The lethal dose for single administrations in rodents was reported to be greater than 7000 mg/kg, indicating low acute toxicity.

Hypothesized Mechanism of Action: PPARα Activation

Given that this compound is a fibric acid derivative, its mechanism of action in lowering triglycerides is likely mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.

Signaling Pathway of Fibrate-Mediated Triglyceride Reduction

Caption: Hypothesized signaling pathway of this compound for triglyceride reduction.

Experimental Protocols for Preclinical Hypertriglyceridemia Studies

The following are detailed, representative methodologies for key experiments used to evaluate the efficacy of anti-hypertriglyceridemic compounds in preclinical settings.

Animal Models of Hypertriglyceridemia

A crucial first step is the selection of an appropriate animal model that recapitulates human hypertriglyceridemia.

Gemcadiol's Impact on Cholesterol Efflux and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemcadiol, a lipid-lowering agent, has demonstrated clinical efficacy in modulating plasma lipid profiles, including the reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides, alongside an increase in high-density lipoprotein cholesterol (HDL-C).[1][2] This technical guide provides an in-depth exploration of the known and hypothesized mechanisms by which this compound influences the critical pathways of cholesterol efflux and reverse cholesterol transport (RCT). Drawing upon preclinical and clinical data for this compound and related fibric acid derivatives, this document outlines the current understanding of its molecular interactions and presents relevant experimental methodologies for further investigation. While direct quantitative data on this compound's interaction with specific efflux proteins remains an area for further research, this guide synthesizes available information to provide a robust framework for understanding its potential role in promoting cholesterol homeostasis.

Introduction to Cholesterol Efflux and Reverse Cholesterol Transport

Reverse cholesterol transport is a vital physiological process that removes excess cholesterol from peripheral tissues, transporting it back to the liver for excretion. This process is a key defense mechanism against the development of atherosclerosis. The initial and rate-limiting step of RCT is cellular cholesterol efflux, a complex process mediated by several key proteins and pathways.

The primary mediators of cholesterol efflux from macrophages, a critical cell type in the formation of atherosclerotic plaques, include:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter facilitates the efflux of cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.

-

ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol to mature HDL particles.

-

Scavenger Receptor Class B Type I (SR-BI): This receptor can mediate bidirectional flux of cholesterol between cells and HDL.

-

Aqueous Diffusion: A passive process where cholesterol moves down its concentration gradient from the cell membrane to an acceptor particle.

The expression of both ABCA1 and ABCG1 is transcriptionally regulated by Liver X Receptors (LXRs), which are nuclear receptors that act as cellular cholesterol sensors.

This compound: Mechanism of Action in Lipid Regulation

This compound's primary mechanism of action in lipid regulation is considered to be independent of the LDL receptor.[3] The available evidence points to a multi-faceted approach to lowering plasma lipids:

-

Reduction of Hepatic Apolipoprotein C-III (apoC-III) mRNA: this compound has been shown to decrease the hepatic production of apoC-III mRNA.[1][2] ApoC-III is an inhibitor of lipoprotein lipase (LPL), the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. By reducing apoC-III, this compound enhances LPL activity, leading to increased clearance of VLDL from the circulation.

-

Inhibition of Hepatic Fatty Acid and Cholesterol Synthesis: Preclinical studies suggest that this compound inhibits the incorporation of 14C-acetate into hepatocytes, indicating a reduction in the de novo synthesis of both fatty acids and cholesterol.

While the precise molecular targets for these effects are not fully elucidated, these actions contribute to the observed reductions in LDL-C and triglycerides, and an increase in HDL-C.

This compound's Impact on Cholesterol Efflux and Transport: Knowns and Hypotheses

Direct experimental data quantifying the specific effects of this compound on cholesterol efflux transporters like ABCA1 and ABCG1 are limited. However, based on its classification as a fibric acid derivative and its observed effects on HDL-C, several mechanisms can be hypothesized and are supported by data from related compounds like Gemfibrozil.

Upregulation of Apolipoprotein A-I

Fibric acid derivatives are known to increase the hepatic production of apoA-I, the primary protein component of HDL. Gemfibrozil, a structurally related fibrate, has been shown to increase the synthesis rates of both apoA-I and apoA-II. This leads to an increase in the number of HDL particles available to accept cholesterol from peripheral cells. It is plausible that this compound shares this mechanism, contributing to its observed HDL-C-raising effect.

Potential Activation of PPARα

Many of the effects of fibrates on lipid metabolism are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism. PPARα activation is known to increase the transcription of the APOA1 gene. While direct evidence for this compound as a PPARα agonist is not yet definitive, this remains a strong hypothetical pathway for its action on HDL metabolism and, consequently, on reverse cholesterol transport.

Data on this compound and Lipid Parameters

Clinical trials with Gemcabene (the calcium salt of this compound) have provided quantitative data on its systemic effects on lipid profiles.

| Parameter | Dosage | Change from Baseline | Study Population |

| LDL-C | 600 mg/day | -28.2% | Hypercholesterolemic patients on statin therapy |

| HDL-C | 600 mg/day | +5.9% | Hypercholesterolemic patients on statin therapy |

| Triglycerides | 600 mg/day | -25.7% | Hypercholesterolemic patients on statin therapy |

| ApoB | 600 mg/day | -19.5% | Hypercholesterolemic patients on statin therapy |

| hsCRP | 600 mg/day | -41.0% | Hypercholesterolemic patients on statin therapy |

Table 1: Summary of quantitative data from a phase 2b clinical trial of Gemcabene (ROYAL-1). Data represents the median percent change from baseline after 12 weeks of treatment.

Experimental Protocols

To further elucidate the precise mechanisms of this compound's action on cholesterol efflux, the following experimental protocols are recommended.

In Vitro Cholesterol Efflux Assay

This assay measures the ability of a compound to promote the movement of cholesterol from cultured cells (e.g., macrophages) to an extracellular acceptor (e.g., apoA-I or HDL).

Materials:

-

Macrophage cell line (e.g., J774, THP-1)

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

-

Apolipoprotein A-I or HDL

-

This compound

-

Cell culture reagents

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Plating and Labeling: Plate macrophages in a multi-well plate. Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours to allow for incorporation into cellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in serum-free media for 18-24 hours to allow for equilibration of the labeled cholesterol.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Efflux: Wash the cells and add media containing the cholesterol acceptor (apoA-I or HDL). Incubate for 4-6 hours to allow for cholesterol efflux.

-

Quantification:

-

Collect the media and lyse the cells.

-

Measure the amount of labeled cholesterol in the media and the cell lysate using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in media / (radioactivity in media + radioactivity in cell lysate)) * 100.

-

Gene Expression Analysis of ABCA1 and ABCG1

This experiment determines if this compound affects the transcription of key cholesterol transporter genes.

Materials:

-

Macrophage cell line

-

This compound

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat macrophages with various concentrations of this compound for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells.

-

qRT-PCR: Perform quantitative real-time polymerase chain reaction to measure the mRNA levels of ABCA1 and ABCG1. Normalize the expression levels to the housekeeping gene.

LXR Transactivation Assay

This assay assesses whether this compound can activate the Liver X Receptor.

Materials:

-

Cell line (e.g., HEK293T)

-

LXR expression vector

-

LXR response element (LXRE)-luciferase reporter vector

-

Transfection reagent

-

This compound

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter vector.

-

Treatment: Treat the transfected cells with various concentrations of this compound for 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity. An increase in luciferase activity indicates LXR activation.

Visualizations

Conclusion and Future Directions

This compound is a promising lipid-lowering agent with a multifaceted mechanism of action that favorably impacts the lipid profile. While its clinical benefits in reducing LDL-C and triglycerides and increasing HDL-C are documented, the precise molecular details of its interaction with the cholesterol efflux machinery require further investigation. The hypothesized activation of PPARα and subsequent upregulation of apoA-I, analogous to other fibrates, provides a strong rationale for its HDL-C-raising effect and potential to enhance reverse cholesterol transport.

Future research should focus on:

-

Directly quantifying the effect of this compound on ABCA1 and ABCG1 expression and activity in relevant cell types such as macrophages and hepatocytes.

-

Confirming and characterizing this compound's activity as a PPARα agonist through receptor binding and transactivation assays.

-

Measuring the impact of this compound treatment on HDL particle functionality , specifically its ability to accept cholesterol from macrophages (cholesterol efflux capacity).

A deeper understanding of these mechanisms will not only solidify the scientific rationale for this compound's use but also aid in the identification of patient populations most likely to benefit from this therapy and guide the development of future lipid-modulating drugs.

References

Methodological & Application

Application Note: Quantitative Analysis of Gemcadiol in Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Gemcadiol in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and selectivity. This method is presented as a template that can be adapted and validated for pharmacokinetic and toxicokinetic studies in drug development, in accordance with regulatory guidelines.[1][2][3][4]

Introduction

This compound (Chemical Formula: C14H30O2) is a small molecule whose therapeutic potential necessitates the development of a robust and reliable bioanalytical method for its quantification in biological matrices.[5] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique widely used in pharmaceutical analysis due to its superior sensitivity, specificity, and speed. An accurate and precise method is crucial for evaluating the pharmacokinetic profile of drug candidates.

This document provides a comprehensive protocol for the extraction and quantification of this compound in plasma. The method is designed to be high-throughput and is based on common practices in bioanalytical method development. Validation of such a method should be performed according to international guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d6 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Control human plasma (K2-EDTA)

-

All other chemicals and reagents should be of analytical grade.

Instrumentation

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a binary pump, degasser, column oven, and autosampler.

-

Mass Spectrometer: An AB Sciex API 3500 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

-

Thaw plasma samples to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with 10 µL of internal standard (IS) working solution (e.g., this compound-d6 at 100 ng/mL).

-